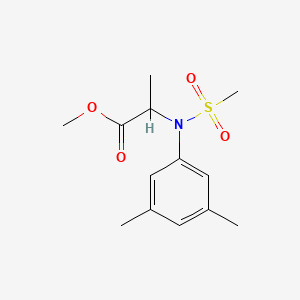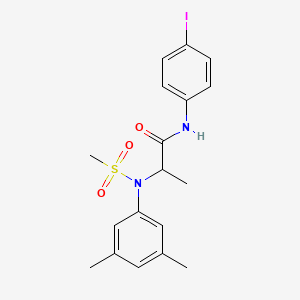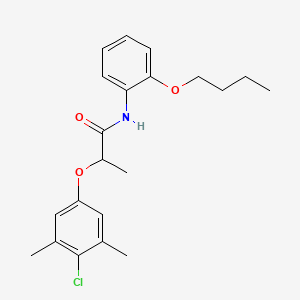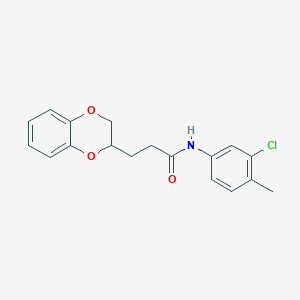![molecular formula C13H19N3O3S B4177497 N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4177497.png)
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide
Übersicht
Beschreibung
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, also known as N-(4-(4-methylpiperazin-1-yl)benzoyl)-methanesulfonamide, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is an important regulator of cell survival, proliferation, and metabolism.
Wirkmechanismus
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide binds to the ATP-binding site of PKB/Akt and inhibits its activity. PKB/Akt is a serine/threonine protein kinase that phosphorylates a variety of downstream targets involved in cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity by N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide leads to the activation of pro-apoptotic pathways and the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, it has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to protect neurons from oxidative stress and apoptosis in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is a highly specific and potent inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this signaling pathway in various cellular processes. However, its use is limited by its poor solubility in aqueous solutions, which requires the use of organic solvents for its administration. In addition, its effects on other signaling pathways and cellular processes should be carefully evaluated to avoid potential off-target effects.
Zukünftige Richtungen
Future research on N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide could focus on the development of more soluble analogs with improved pharmacokinetic properties. In addition, its effects on other signaling pathways and cellular processes should be further investigated to better understand its potential therapeutic applications. Finally, its use in combination with other targeted therapies or conventional chemotherapy and radiation therapy could be explored to enhance its efficacy in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been extensively used in scientific research as a tool to study the role of PKB/Akt signaling in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been used to investigate the role of PKB/Akt signaling in insulin signaling, glucose metabolism, and neuroprotection.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-15-7-9-16(10-8-15)13(17)11-3-5-12(6-4-11)14-20(2,18)19/h3-6,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULDDIOQDOFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4177418.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177423.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4177433.png)

![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177457.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4177459.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4177487.png)

![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)
